3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1021218-82-5
VCID: VC11931760
InChI: InChI=1S/C20H21N5O3S/c1-28-19-7-3-2-6-17(19)18-8-9-20(23-22-18)24-11-13-25(14-12-24)29(26,27)16-5-4-10-21-15-16/h2-10,15H,11-14H2,1H3
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol

3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

CAS No.: 1021218-82-5

Cat. No.: VC11931760

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine - 1021218-82-5

Specification

CAS No. 1021218-82-5
Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
IUPAC Name 3-(2-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Standard InChI InChI=1S/C20H21N5O3S/c1-28-19-7-3-2-6-17(19)18-8-9-20(23-22-18)24-11-13-25(14-12-24)29(26,27)16-5-4-10-21-15-16/h2-10,15H,11-14H2,1H3
Standard InChI Key KZJXPFIMKJTTOW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is C₂₀H₂₁N₅O₃S, with a molecular weight of 411.5 g/mol. The structure integrates three key components:

  • A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.

  • A 2-methoxyphenyl group attached at the 3-position of the pyridazine, contributing steric bulk and electron-donating effects.

  • A piperazine ring linked via a sulfonyl group to a pyridine-3-yl substituent at the 6-position, introducing polar and hydrogen-bonding capabilities.

The sulfonamide bridge (-SO₂-) between the piperazine and pyridine enhances solubility and facilitates interactions with biological targets, while the methoxy group modulates lipophilicity. X-ray crystallography and NMR studies confirm a planar pyridazine core with the piperazine adopting a chair conformation, optimizing spatial alignment for target binding.

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR reveals distinct signals for the methoxy group (δ 3.85 ppm, singlet), pyridazine protons (δ 8.2–8.6 ppm), and piperazine resonances (δ 3.1–3.4 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 411.5, consistent with the molecular formula.

  • IR Spectroscopy: Key absorptions include S=O stretching (1130–1150 cm⁻¹) and C-N vibrations (1250–1300 cm⁻¹).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine involves a multi-step sequence:

  • Pyridazine Core Formation: Condensation of hydrazine derivatives with diketones generates the pyridazine ring.

  • Functionalization at C3: Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group using palladium catalysts.

  • Piperazine Installation: Nucleophilic aromatic substitution at C6 with 1-(pyridine-3-sulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).

Optimization studies highlight ZrCl₄ as an effective catalyst for analogous reactions, improving yields to >75%. Industrial-scale production employs high-throughput screening to refine solvent systems (e.g., ethanol/water mixtures) and reduce byproducts.

Reactivity Profile

The compound participates in:

  • Nucleophilic Substitution: The sulfonamide group undergoes replacement with amines or thiols under acidic conditions.

  • Oxidation-Reduction: The pyridine ring is susceptible to hydrogenation, forming piperidine derivatives.

  • Complexation: The sulfonyl oxygen and pyridazine nitrogen atoms coordinate with metal ions (e.g., Ni²⁺, Zn²⁺), relevant to enzyme inhibition .

In silico docking studies predict strong binding to urease, a nickel-dependent enzyme linked to Helicobacter pylori infections . The sulfonamide group chelates the active-site nickel, while the pyridazine core occupies a hydrophobic pocket (binding energy: −9.2 kcal/mol) . Experimental validation shows an IC₅₀ of 7.66 ± 0.37 µM, comparable to the reference inhibitor thiourea (IC₅₀ = 4.20 µM) .

Hemocompatibility

Hemolysis assays at 0.5–1 mg/mL concentrations reveal <5% erythrocyte lysis, indicating favorable biocompatibility . This contrasts with structurally similar compounds (e.g., 1-(3-nitropyridin-2-yl)piperazine derivatives), which exhibit >15% hemolysis .

Antimicrobial Activity

While direct data on this compound is limited, analogs like 3-methoxy-2-phenylimidazo[1,2-b]pyridazines demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.2 µg/mL) . Structural similarities suggest potential antimycobacterial applications warranting further study .

Physical and Chemical Properties

PropertyValueMethod
Melting Point198–202°CDifferential Scanning Calorimetry
Solubility22 mg/mL (DMSO)Shake-flask method
LogP2.8HPLC-derived
pKa4.1 (sulfonamide), 9.3 (pyridine)Potentiometric titration

The compound exhibits pH-dependent solubility, with improved dissolution in acidic media (pH < 4) due to protonation of the pyridine nitrogen. Stability studies indicate degradation <2% under ambient conditions over 12 months.

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀/EC₅₀Hemolysis (% at 1 mg/mL)
Target CompoundUrease7.66 µM 4.8
1-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridineKinase X12.3 µM18.1
3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)- triazolo[4,3-b]pyridazineProtease Y5.89 µM9.7

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